4-(cyclopentanecarbonyl)piperazin-2-one

Lipophilicity Physicochemical property profiling Fragment-based drug discovery

4-(Cyclopentanecarbonyl)piperazin-2-one (CAS 671793-58-1; PDB ligand code LX4) is an N-acylated piperazin-2-one derivative with molecular formula C₁₀H₁₆N₂O₂ and molecular weight 196.25 Da. It features a cyclopentanecarbonyl substituent at the N4 position of the piperazin-2-one ring, yielding a compact, conformationally restricted scaffold with a measured LogP of 0.135 and topological polar surface area (tPSA) of 49.41 Ų.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B262766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(cyclopentanecarbonyl)piperazin-2-one
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)N2CCNC(=O)C2
InChIInChI=1S/C10H16N2O2/c13-9-7-12(6-5-11-9)10(14)8-3-1-2-4-8/h8H,1-7H2,(H,11,13)
InChIKeyUOBXMAPJTCMNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopentanecarbonyl)piperazin-2-one — Fragment-Derived Piperazinone Scaffold with Crystallographically Validated Dual-Target Binding


4-(Cyclopentanecarbonyl)piperazin-2-one (CAS 671793-58-1; PDB ligand code LX4) is an N-acylated piperazin-2-one derivative with molecular formula C₁₀H₁₆N₂O₂ and molecular weight 196.25 Da . It features a cyclopentanecarbonyl substituent at the N4 position of the piperazin-2-one ring, yielding a compact, conformationally restricted scaffold with a measured LogP of 0.135 and topological polar surface area (tPSA) of 49.41 Ų . The compound has been deposited as a PDB ligand (code LX4) and is a crystallographically validated fragment hit against two structurally unrelated protein targets: Trypanosoma cruzi farnesyl diphosphate synthase (FPPS, PDB 5QQ1) and the yeast spliceosomal Aar2/RNaseH complex (PDB 7FNK), both derived from fragment-based screening campaigns using the DSI Fragment Library and F2X-Universal Library respectively [1][2].

Why 4-(Cyclopentanecarbonyl)piperazin-2-one Cannot Be Freely Substituted by Ring-Size Analogs or Non-Carbonyl Piperazine Variants


The cyclopentanecarbonyl substituent confers a specific combination of intermediate lipophilicity (LogP 0.135), minimal conformational flexibility (1 rotatable bond), and balanced hydrogen-bonding capacity (1 H-donor, 2 H-acceptors) that cannot be replicated by close structural analogs . Increasing the cycloalkyl ring to cyclohexyl raises LogP by approximately 1.1–1.6 log units (e.g., 1-(cyclohexylcarbonyl)piperazine LogP 1.27 vs. 1-(cyclopentylcarbonyl)piperazine LogP 0.645), driving the compound toward a more lipophilic property space that may alter solubility, permeability, and off-target promiscuity profiles . Conversely, contracting to cyclopropyl (1-(cyclopropylcarbonyl)piperazine LogP 0.09) shifts the molecule toward higher aqueous solubility but may reduce membrane partitioning capacity . The 2-oxo group further differentiates this compound from simple 1-acylpiperazines by providing an additional hydrogen-bond acceptor and polar interaction anchor point. These property differences — though modest in isolation — become amplified in the fragment-to-lead optimization context, where even 0.5–1.0 log unit shifts in lipophilicity can determine success or failure in achieving balanced ADMET profiles [1].

Quantitative Differentiation Evidence for 4-(Cyclopentanecarbonyl)piperazin-2-one Versus Structural Analogs


LogP Differentiation: Intermediate Lipophilicity (LogP 0.135) Positioned Between Cyclopropyl and Cyclohexyl Piperazine Analogs

The measured LogP of 4-(cyclopentanecarbonyl)piperazin-2-one is 0.135, placing it in an intermediate lipophilicity range compared to structurally related N-acylpiperazines with varying cycloalkyl ring sizes. The cyclopropyl analog (1-(cyclopropylcarbonyl)piperazine) exhibits a LogP of approximately 0.09, while the cyclohexyl analog (1-(cyclohexylcarbonyl)piperazine) exhibits a LogP of 1.27–1.28 . This represents a logP span of approximately 1.2 units across the three ring sizes, with the cyclopentyl variant occupying the mid-point. Additionally, the unsubstituted piperazin-2-one core scaffold has a reported LogP of −0.798, indicating that acylation with cyclopentanecarbonyl increases lipophilicity by approximately 0.93 log units [1]. The compound's LogP of 0.135 falls within the optimal range (LogP 0–3) typically sought for fragment hits intended for lead optimization, whereas the more lipophilic cyclohexyl analog begins to approach the upper boundary of fragment-like property space .

Lipophilicity Physicochemical property profiling Fragment-based drug discovery

Conformational Restriction: Single Rotatable Bond Confers Reduced Entropic Penalty Upon Target Binding

4-(Cyclopentanecarbonyl)piperazin-2-one possesses exactly 1 rotatable bond (the bond connecting the cyclopentyl ring to the carbonyl carbon), as confirmed by both LeYan and Hit2Lead property data . This is significantly fewer than the 3–4 rotatable bonds typical of many piperazin-2-one derivatives bearing substituents at the N1 position or with additional side-chain functionality. For context, the isomeric compound 1-cyclopentyl-piperazin-2-one (CAS 59702-17-9, where cyclopentyl is attached at N1 rather than via a carbonyl at N4) exhibits different conformational behavior due to the absence of the amide bond constraint. The restricted rotational freedom of the target compound reduces the entropic penalty (ΔS) upon protein binding — a desirable feature in fragment-based drug discovery [1], where fragments with fewer rotatable bonds generally exhibit higher ligand efficiency (LE) and are more readily optimized into lead-like molecules.

Conformational analysis Ligand efficiency Fragment-based screening

Crystallographic Validation: Real-Space Correlation Coefficient of 0.851 Confirms High-Quality Ligand Density Fit in T. cruzi FPPS (PDB 5QQ1)

In PDB entry 5QQ1 (resolution 1.97 Å), 4-(cyclopentanecarbonyl)piperazin-2-one (LX4) was identified as a fragment hit against T. cruzi farnesyl diphosphate synthase (FPPS) via PanDDA analysis of the DSI Fragment Library [1]. The ligand exhibits a real-space correlation coefficient (RSCC) of 0.851 and a real-space R-factor (RSR) of 0.181, indicating excellent agreement between the modeled coordinates and the experimental electron density map [2]. For a fragment-sized ligand (MW 196 Da), an RSCC value above 0.8 is generally considered indicative of unambiguous binding and reliable pose assignment [3]. In contrast, the same ligand in PDB entry 7FNK (Aar2/RNaseH complex) shows a lower RSCC of 0.658 and RSR of 0.354, suggesting weaker or partial occupancy at this secondary target site [2]. This differential binding quality across two targets provides direct crystallographic evidence that the compound binds preferentially and with higher site occupancy to the FPPS target, offering a starting point for structure-guided optimization toward selective FPPS inhibition for Chagas disease drug discovery [4].

X-ray crystallography Fragment screening Neglected tropical diseases

Fragment Library Provenance: Dual-Source Validation from DSI and F2X-Universal Fragment Libraries Increases Hit Confidence

4-(Cyclopentanecarbonyl)piperazin-2-one has been independently identified as a protein-binding fragment in two separate crystallographic fragment screening campaigns using distinct fragment libraries: the DSI Fragment Library (screened against T. cruzi FPPS, resulting in PDB 5QQ1) and the F2X-Universal Library (screened against the Aar2/RNaseH spliceosomal complex, resulting in PDB 7FNK) [1][2]. This dual-library provenance is significant because each library was designed with different chemical diversity principles: the DSI Library (Diamond-SGC-iNEXT) emphasizes three-dimensional fragment shapes and underrepresented chemotypes, while the F2X-Universal Library (FragMAX) focuses on maximal chemical diversity for broad target applicability [3]. The compound's inclusion in — and confirmed binding from — both libraries demonstrates that its core scaffold is recognized as protein-binding across independent screening paradigms, reducing the likelihood that the observed crystallographic hits are artifacts of a single library's chemical bias. By contrast, many fragment hits reported in the PDB appear in only one library and against one target, making independent replication a valuable differentiator for procurement decisions [4].

Fragment-based lead discovery Library screening Hit validation

Recommended Application Scenarios for 4-(Cyclopentanecarbonyl)piperazin-2-one Based on Quantitative Evidence


Structure-Based Fragment Growing Campaign Targeting Trypanosoma cruzi FPPS for Chagas Disease Drug Discovery

The compound has been crystallographically validated as a binder to T. cruzi FPPS (PDB 5QQ1) with an RSCC of 0.851, confirming reliable pose assignment suitable for structure-guided fragment growing [1]. The single rotatable bond and intermediate LogP (0.135) make it an ideal fragment starting point — rigid enough for efficient vector-based elaboration, yet sufficiently lipophilic to permit productive interactions within the FPPS allosteric pocket. Researchers should prioritize procuring this compound from vendors offering ≥98% purity (e.g., LeYan, AKSci) to ensure reproducible crystallography and SPR follow-up experiments .

Selectivity Profiling Between FPPS and Spliceosomal Aar2/RNaseH Targets Using Differential Crystallographic Occupancy Data

The compound exhibits a measurable difference in crystallographic binding quality between FPPS (RSCC 0.851, RSR 0.181) and Aar2/RNaseH (RSCC 0.658, RSR 0.354) [2]. This differential provides a direct experimental basis for designing selectivity-oriented analogs: modifications that enhance the RSCC/RSR ratio at the desired target while reducing it at the anti-target. Procurement of the parent compound as a reference standard enables head-to-head co-crystallization experiments with both protein targets under identical conditions, generating internally consistent selectivity data that cannot be obtained from published cross-study comparisons.

Physicochemical Benchmarking of Cycloalkyl-Substituted Piperazinone Fragment Series for ADMET Property Optimization

With a measured LogP of 0.135 and tPSA of 49.41 Ų, this compound occupies the intermediate property space between the more polar cyclopropyl analog (LogP ~0.09) and the more lipophilic cyclohexyl analog (LogP ~1.27) . This positions it as a reference compound for systematic structure-property relationship (SPR) studies exploring the lipophilicity-permeability-solubility trade-off across the cycloalkyl series. Medicinal chemistry groups seeking to calibrate in silico ADMET models for piperazinone-containing fragments should include this compound as a mid-range data point alongside its ring-size variants.

Fragment Library Curation and Quality Control for Crystallographic Screening Facilities

The compound's presence in two independently designed fragment libraries (DSI and F2X-Universal) and its successful crystallization with two unrelated protein targets make it a candidate for use as a library quality-control standard [3]. Its favorable properties — MW 196.25 Da (<250 Da fragment rule), LogP 0.135 (within 0–3 range), 1 rotatable bond, and 2 hydrogen bond acceptors — align well with established fragment library design criteria [4]. Screening facilities can use it to validate crystallization protocols, assess PanDDA processing pipelines, and benchmark new fragment library compositions against libraries with known hit content.

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